molecular formula C7H6N2O3S B179839 Imidazo[1,2-a]pyridine-3-sulfonic acid CAS No. 112581-51-8

Imidazo[1,2-a]pyridine-3-sulfonic acid

Cat. No. B179839
Key on ui cas rn: 112581-51-8
M. Wt: 198.2 g/mol
InChI Key: JLAKLCCPOHSRQJ-UHFFFAOYSA-N
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Patent
US07462600B2

Procedure details

The product from Step 1 (0.10 g, 0.5 mmol) was treated with phosphorus oxychloride (3 mL) and heated to reflux overnight. The reaction mixture was cooled to RT and treated with DCM (50 mL), poured into ice-water (100 mL), and then extracted with DCM (4×100 mL). The organic layers were combined and dried (Na2SO4), filtered, and concentrated to dryness under vacuum to give the title compound (0.10 g). 1H NMR (DMSO-d6) δ 8.87 (m, 1 H), 8.25 (s, 1 H), 7.98 (m, 2 H), 7.57 (m, 1 H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[C:3]([S:10]([OH:13])(=O)=[O:11])[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.P(Cl)(Cl)([Cl:16])=O>C(Cl)Cl>[N:1]1[CH:2]=[C:3]([S:10]([Cl:16])(=[O:13])=[O:11])[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
N=1C=C(N2C1C=CC=C2)S(=O)(=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum

Outcomes

Product
Name
Type
product
Smiles
N=1C=C(N2C1C=CC=C2)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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